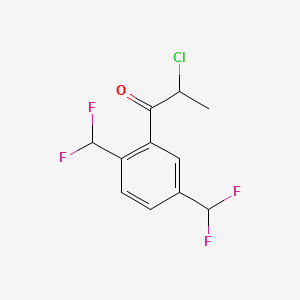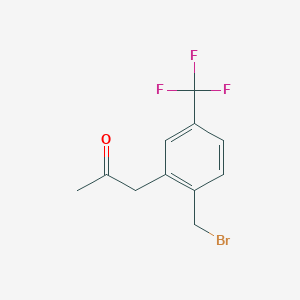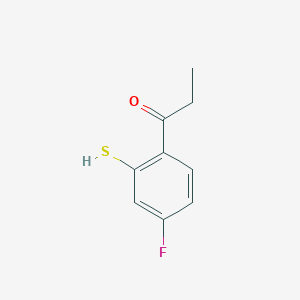
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethoxy group.
Bromination: The aromatic compound undergoes bromination to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Formation of Propanone: Finally, the propanone moiety is introduced through a series of reactions involving carbonyl compounds and appropriate reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(3-Amino-4-(methoxy)phenyl)-3-bromopropan-2-one: Contains a methoxy group instead of trifluoromethoxy.
1-(3-Amino-4-(fluoro)phenyl)-3-bromopropan-2-one: Contains a fluoro group instead of trifluoromethoxy.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H9BrF3NO2 |
|---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
1-[3-amino-4-(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI-Schlüssel |
PBMYYNVBGTVVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)





![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)




